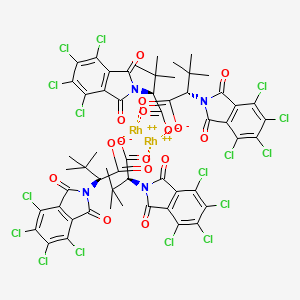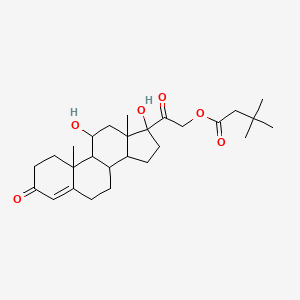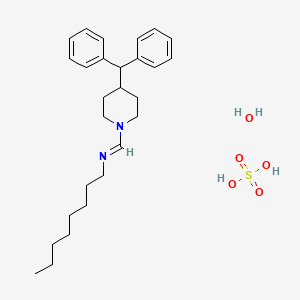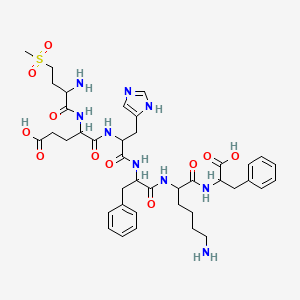
(2S)-3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Tétrakis[N-tétrachlorophtaloyl-(S)-tert-leucinato]dirhodiumBis(acétate d'éthyle)Adduct est un composé organométallique complexe qui présente le rhodium comme métal central. Ce composé est connu pour ses propriétés chirales uniques et est souvent utilisé dans la synthèse asymétrique. Il se présente sous la forme d'une poudre ou d'un cristal vert à vert foncé et a une masse moléculaire de 1974,17 .
Méthodes De Préparation
La synthèse du Tétrakis[N-tétrachlorophtaloyl-(S)-tert-leucinato]dirhodiumBis(acétate d'éthyle)Adduct implique plusieurs étapes. La principale voie de synthèse comprend la réaction de l'acétate de rhodium avec le N-tétrachlorophtaloyl-(S)-tert-leucine en présence d'acétate d'éthyle. Les conditions réactionnelles impliquent généralement une température et un pH contrôlés pour assurer la formation du complexe chiral souhaité . Les méthodes de production industrielle peuvent impliquer une mise à l'échelle de ce procédé avec des conditions réactionnelles optimisées pour obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Le Tétrakis[N-tétrachlorophtaloyl-(S)-tert-leucinato]dirhodiumBis(acétate d'éthyle)Adduct subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation d'espèces de rhodium oxydées.
Réduction : Il peut également subir des réactions de réduction, souvent facilitées par des agents réducteurs tels que l'hydrogène ou les hydrures.
Substitution : Le composé peut participer à des réactions de substitution où des ligands sont remplacés par d'autres groupes chimiques. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme l'oxygène ou les peroxydes, des agents réducteurs comme l'hydrogène ou le borohydrure de sodium, et divers nucléophiles pour des réactions de substitution
Applications de la recherche scientifique
Le Tétrakis[N-tétrachlorophtaloyl-(S)-tert-leucinato]dirhodiumBis(acétate d'éthyle)Adduct possède plusieurs applications en recherche scientifique :
Chimie : Il est largement utilisé comme catalyseur chiral dans la synthèse asymétrique, contribuant à la production de composés énantiomériquement purs.
Biologie : Les propriétés chirales du composé le rendent utile pour l'étude des processus biologiques qui impliquent des molécules chirales.
Industrie : Le composé est utilisé dans la production de produits chimiques fins et de matériaux qui nécessitent un contrôle chiral précis
Mécanisme d'action
Le mécanisme par lequel le Tétrakis[N-tétrachlorophtaloyl-(S)-tert-leucinato]dirhodiumBis(acétate d'éthyle)Adduct exerce ses effets implique la coordination du centre de rhodium avec divers substrats. Cette coordination facilite l'activation des liaisons chimiques, permettant la formation sélective de produits chiraux. Les cibles moléculaires incluent des groupes fonctionnels spécifiques dans les substrats, et les voies impliquées comprennent souvent des cycles catalytiques qui améliorent l'efficacité des réactions .
Applications De Recherche Scientifique
Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct has several scientific research applications:
Chemistry: It is widely used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in studying biological processes that involve chiral molecules.
Industry: The compound is used in the production of fine chemicals and materials that require precise chiral control
Mécanisme D'action
The mechanism by which Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct exerts its effects involves the coordination of the rhodium center with various substrates. This coordination facilitates the activation of chemical bonds, allowing for the selective formation of chiral products. The molecular targets include specific functional groups in the substrates, and the pathways involved often include catalytic cycles that enhance the efficiency of the reactions .
Comparaison Avec Des Composés Similaires
Le Tétrakis[N-tétrachlorophtaloyl-(S)-tert-leucinato]dirhodiumBis(acétate d'éthyle)Adduct est unique en raison de ses propriétés chirales spécifiques et de la présence de rhodium comme métal central. Des composés similaires comprennent :
Dirhodium Tétrakis[N-tétrachlorophtaloyl-(S)-tert-leucinate] : Structure similaire, mais peut différer par les ligands attachés.
Complexes d'acétate de rhodium : Ces complexes présentent également du rhodium, mais peuvent ne pas avoir les mêmes propriétés chirales.
Complexes chiraux de ruthénium : Ces composés ont des applications similaires dans la synthèse asymétrique, mais utilisent le ruthénium au lieu du rhodium
La combinaison unique de propriétés chirales et de métal central de rhodium de ce composé le rend particulièrement précieux dans diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C56H40Cl16N4O16Rh2 |
|---|---|
Poids moléculaire |
1798.0 g/mol |
Nom IUPAC |
(2S)-3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) |
InChI |
InChI=1S/4C14H11Cl4NO4.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;;/h4*10H,1-3H3,(H,22,23);;/q;;;;2*+2/p-4/t4*10-;;/m1111../s1 |
Clé InChI |
VOPFDGCIUABLIB-MYHKTDPMSA-J |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |
SMILES canonique |
CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(3-hydroxypyrrolidin-1-yl)-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B12301249.png)

![(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid](/img/structure/B12301266.png)

![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B12301280.png)
![[1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B12301291.png)

![4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride](/img/structure/B12301302.png)
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12301308.png)



![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)
![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)
